2,4-Difluorophenyl isothiocyanate

Description

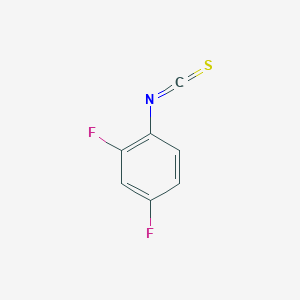

Structure

3D Structure

Properties

IUPAC Name |

2,4-difluoro-1-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NS/c8-5-1-2-7(10-4-11)6(9)3-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABGGPKIFVAIRGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00333840 | |

| Record name | 2,4-Difluorophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141106-52-7 | |

| Record name | 2,4-Difluorophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-difluoro-1-isothiocyanatobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,4-Difluorophenyl isothiocyanate (CAS 141106-52-7)

Introduction: A Versatile Fluorinated Building Block

2,4-Difluorophenyl isothiocyanate is a specialized organic compound that serves as a critical intermediate in the synthesis of a wide array of biologically active molecules.[1] Characterized by a difluorinated phenyl ring attached to the highly reactive isothiocyanate functional group (-N=C=S), this colorless to pale yellow liquid possesses a pungent odor typical of its class.[2] The strategic placement of two fluorine atoms on the aromatic ring significantly modulates the molecule's electronic properties, enhancing the electrophilicity of the isothiocyanate carbon. This heightened reactivity makes it an invaluable reagent for medicinal chemists and researchers in agrochemical development.[1]

The unique fluorine substituents also confer increased stability and improved solubility in organic solvents, rendering it a versatile building block for creating novel pharmaceuticals, particularly in the development of anti-cancer agents and other nitrogen-containing heterocycles.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safe handling, offering field-proven insights for its effective application in research and development.

Physicochemical and Spectroscopic Data

A thorough understanding of a reagent's physical and spectral properties is fundamental to its successful application in synthesis and analysis.

Physical Properties

The physical characteristics of this compound are summarized in the table below, providing essential data for reaction setup and purification.

| Property | Value | Source(s) |

| CAS Number | 141106-52-7 | [3] |

| Molecular Formula | C₇H₃F₂NS | [3] |

| Molecular Weight | 171.17 g/mol | [3] |

| Appearance | Colorless to light yellow/orange clear liquid | [2][4] |

| Boiling Point | 46-48 °C at 0.5 mmHg; 86 °C at 8 mmHg | [5][6] |

| Density | 1.349 g/mL at 25 °C | [5] |

| Refractive Index (n²⁰/D) | 1.5940 - 1.6000 | [4][6] |

| Flash Point | 199 °F (92.8 °C) | [5] |

| Solubility | Soluble in most organic solvents; sensitive to moisture. | [1] |

Spectroscopic Profile

Spectroscopic data is critical for confirming the identity and purity of this compound. While specific spectra can vary slightly based on instrumentation and conditions, the following provides a guide to the expected data.

Mass Spectrometry (EI): The electron ionization mass spectrum provides a definitive fragmentation pattern for structural confirmation.[3]

| m/z Value | Interpretation |

| 171 | [M]⁺, Molecular Ion |

| 139 | [M - S]⁺ or [M - C=S fragment loss]⁺ |

| 63 | Aromatic fragment |

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-7.5 ppm) due to the three protons on the difluorinated ring and their coupling to each other and to the adjacent fluorine atoms. Supplier data confirms that the Proton NMR Spectrum conforms to the expected structure.[6]

¹³C NMR Spectroscopy: The carbon NMR will display distinct signals for the aromatic carbons, with their chemical shifts influenced by the fluorine substituents. A notable characteristic of isothiocyanates is the behavior of the -N=C=S carbon signal. Due to quadrupolar relaxation and the specific chemical environment, this carbon often presents as a very broad, low-intensity signal, sometimes referred to as "near-silent," typically found in the δ 130-140 ppm region.[7][8]

Infrared (IR) Spectroscopy: The IR spectrum is distinguished by a very strong and sharp absorption band characteristic of the asymmetric stretch of the isothiocyanate (-N=C=S) group.

| Wavenumber (cm⁻¹) | Functional Group | Intensity |

| ~2100-2140 | -N=C=S Asymmetric Stretch | Strong, Sharp |

| ~1600, ~1500 | C=C Aromatic Ring Stretch | Medium |

| ~1100-1300 | C-F Stretch | Strong |

Synthesis and Experimental Protocols

The synthesis of aryl isothiocyanates is a well-established transformation in organic chemistry. While numerous methods exist, a common and reliable route proceeds from the corresponding primary amine, 2,4-difluoroaniline.[9][10] The following protocol is adapted from the robust and highly cited procedures published in Organic Syntheses for analogous transformations.[11]

Diagram: Synthesis Workflow

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 2,4-Difluoro-1-isothiocyanatobenzene | C7H3F2NS | CID 518879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. echemi.com [echemi.com]

- 6. ruifuchem.com [ruifuchem.com]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. Figure 3 from Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate. | Semantic Scholar [semanticscholar.org]

- 9. Isothiocyanate synthesis [organic-chemistry.org]

- 10. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Structure and Reactivity of 2,4-Difluorophenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorination in Chemical Synthesis

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal and agricultural chemistry. The unique physicochemical properties of fluorine—high electronegativity, small atomic radius, and the ability of the C-F bond to act as a hydrogen bond acceptor—can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity. 2,4-Difluorophenyl isothiocyanate is a prime exemplar of a fluorinated building block, offering a versatile scaffold for the synthesis of a diverse array of bioactive compounds. This guide provides a comprehensive overview of its structure, reactivity, and applications, grounded in established scientific principles and experimental evidence.

Section 1: Core Molecular Structure and Physicochemical Properties

This compound is an organic compound featuring a phenyl ring substituted with two fluorine atoms at positions 2 and 4, and an isothiocyanate (-N=C=S) functional group.[1] This specific arrangement of substituents dictates its chemical behavior and utility in synthesis.

Structural Features

The molecule's structure is characterized by the planar phenyl ring and the linear isothiocyanate group. The presence of two fluorine atoms on the aromatic ring is the most significant structural feature, exerting strong electronic effects that modulate the reactivity of the isothiocyanate moiety.

Diagram: Molecular Structure of this compound

Caption: Ball-and-stick representation of this compound.

Physicochemical Data Summary

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and use in chemical reactions.

| Property | Value | Reference(s) |

| CAS Number | 141106-52-7 | [2] |

| Molecular Formula | C₇H₃F₂NS | [2] |

| Molecular Weight | 171.17 g/mol | [2] |

| Appearance | Colorless to light yellow/orange clear liquid | [3] |

| Boiling Point | 46-48 °C at 0.5 mmHg | [2] |

| Density | 1.349 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.598 | [2] |

| Flash Point | 199 °F (92.8 °C) | [2] |

| Solubility | Soluble in organic solvents | [3] |

| Sensitivity | Moisture sensitive | [3] |

Section 2: The Electronic Landscape and Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the central carbon atom in the -N=C=S group. The two fluorine atoms on the phenyl ring play a crucial role in enhancing this electrophilicity through their strong electron-withdrawing inductive effects.

The Role of Fluorine in Modulating Reactivity

Fluorine is the most electronegative element, and its presence on the aromatic ring withdraws electron density from the ring and, by extension, from the isothiocyanate group. This inductive effect (-I) makes the central carbon of the isothiocyanate group more electron-deficient and, therefore, a more potent electrophile. This enhanced electrophilicity makes this compound highly susceptible to attack by nucleophiles.[3]

Diagram: Mechanism of Nucleophilic Attack

Caption: General mechanism of thiourea formation.

Key Reactions and Mechanistic Insights

The most common and synthetically valuable reaction of this compound is its reaction with primary and secondary amines to form N,N'-disubstituted thioureas.[4]

Reaction with Amines: The lone pair of electrons on the nitrogen atom of an amine readily attacks the electrophilic carbon of the isothiocyanate. This is followed by proton transfer to yield the stable thiourea product. The reaction is typically fast and proceeds in high yield.[5] The general mechanism involves the formation of a tetrahedral intermediate which then rearranges to the final product.[6]

Reaction with other Nucleophiles: Besides amines, this compound can react with other nucleophiles such as alcohols and thiols, although these reactions may require specific conditions or catalysts.

Section 3: Applications in Drug Discovery and Agrochemicals

The unique properties conferred by the 2,4-difluorophenyl moiety make this isothiocyanate a valuable precursor for the synthesis of a wide range of biologically active molecules.

Role in Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer agents.[3] The resulting thiourea derivatives have been investigated as potential inhibitors for a variety of biological targets.

-

Kinase Inhibitors: The 2,4-difluorophenyl group is a common feature in many kinase inhibitors. For example, while not directly synthesized from the isothiocyanate, the multi-kinase inhibitor Regorafenib contains a urea linkage and a fluorinated phenyl ring, highlighting the importance of these structural motifs in targeting kinases.[7][8] The synthesis of analogs of drugs like Sorafenib and Regorafenib often involves the creation of urea or thiourea linkages.[5][9]

-

Antifungal Agents: The 2,4-difluorophenyl group is a key component of the antifungal drug Voriconazole.[1] Although the synthesis described in the patent does not start from the isothiocyanate, it underscores the importance of this substituted phenyl ring in bioactive molecules.

Utility in Agrochemical Development

In agricultural chemistry, this compound is used in the formulation of pesticides and herbicides.[3] The presence of the difluorophenyl group can enhance the efficacy and selectivity of the agrochemical. For instance, the herbicide Diflufenican contains a 2,4-difluorophenyl group, demonstrating the utility of this moiety in crop protection agents.[10]

Emerging Applications

Recent research has demonstrated a novel application for this compound as a redox mediator in the electrolyte for lithium-sulfur (Li-S) batteries.[11] In this context, it helps to accelerate the conversion reaction kinetics and restrict the undesirable shuttle effect, leading to improved battery performance.[11][12]

Section 4: Experimental Protocols and Characterization

The following section provides a representative experimental protocol for the synthesis of a thiourea derivative from this compound.

Synthesis of N-(Aryl)-N'-(2,4-difluorophenyl)thiourea Derivatives

This protocol is a general representation of the reaction between this compound and a primary amine.

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask, dissolve the desired primary amine (1.0 equivalent) in a suitable solvent such as ethanol or dichloromethane.[4][13]

-

Addition of Isothiocyanate: To the stirred solution of the amine, add this compound (1.0 equivalent) dropwise at room temperature.[13]

-

Reaction: The reaction mixture is typically stirred at room temperature or gently refluxed for a period ranging from a few hours to overnight, depending on the reactivity of the amine.[4][13] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[13][14]

Diagram: Experimental Workflow for Thiourea Synthesis

Caption: A typical workflow for the synthesis of thiourea derivatives.

Spectroscopic Characterization

The structure of the resulting thiourea derivatives can be confirmed using standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum of an N,N'-disubstituted thiourea will typically show characteristic signals for the aromatic protons of the 2,4-difluorophenyl ring and the other substituent. The N-H protons usually appear as broad singlets at a downfield chemical shift. For example, in N,N′-bis[2-(dimethylamino)phenyl]thiourea, the NH resonance is observed at δ 8.82 ppm.[14]

-

¹³C NMR Spectroscopy: The most characteristic signal in the ¹³C NMR spectrum is that of the thiocarbonyl (C=S) carbon, which typically appears in the range of δ 176-179 ppm.[14]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching vibrations (around 3100-3300 cm⁻¹) and the C=S stretching vibration.[14]

Section 5: Safety and Handling

This compound is a reactive and potentially hazardous chemical that must be handled with appropriate safety precautions.

-

Hazards: It is classified as a skin and eye irritant and may cause respiratory irritation. It is also harmful if swallowed.

-

Handling: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from moisture, as it is moisture-sensitive.[3]

Conclusion

This compound is a strategically important building block in modern organic synthesis. The electron-withdrawing nature of the two fluorine atoms significantly enhances the electrophilicity of the isothiocyanate group, making it a highly reactive and versatile reagent for the synthesis of thioureas and other heterocyclic compounds. Its utility is well-established in the fields of drug discovery and agrochemicals, with emerging applications in materials science. A thorough understanding of its structure, reactivity, and handling is essential for any researcher aiming to leverage the power of fluorination in the design and synthesis of novel functional molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. echemi.com [echemi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of sorafenib- and regorafenib-like sEH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Theoretical investigation of nucleophilic substitution reaction of phenyl carbonyl isothiocyanates with pyridines in gas and polar aprotic solvent - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. Regorafenib synthesis - chemicalbook [chemicalbook.com]

- 8. Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of thiourea and nicotinamide-containing sorafenib analogs as antitumor agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. This compound as a redox mediator in the electrolyte for kinetically favorable Li–S batteries - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Design, synthesis, and biological evaluation of novel thiourea derivatives as small molecule inhibitors for prostate specific membrane antigen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mjas.analis.com.my [mjas.analis.com.my]

- 14. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2,4-Difluorophenyl Isothiocyanate: A Technical Guide

This technical guide provides an in-depth analysis of the infrared (IR) and mass spectrometry (MS) data for 2,4-Difluorophenyl isothiocyanate (C₇H₃F₂NS). This document is intended for researchers, scientists, and drug development professionals who utilize this versatile reagent and require a thorough understanding of its spectroscopic characteristics for identification, purity assessment, and reaction monitoring. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and validated through reliable spectral databases.

Introduction: The Significance of this compound

This compound is a key building block in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. Its unique electronic properties, stemming from the two fluorine substituents on the phenyl ring, make it a valuable synthon for introducing the 2,4-difluorophenyl moiety into various molecular scaffolds. Accurate and reliable analytical data are paramount for ensuring the quality and identity of this reagent in these sensitive applications. Spectroscopic techniques such as Infrared (IR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for this purpose, providing a molecular fingerprint and detailed structural information. This guide will elucidate the characteristic spectral features of this compound, offering a practical reference for laboratory professionals.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits a number of characteristic absorption bands that correspond to the vibrational modes of its specific structural components. The experimental data presented here is referenced from the NIST Chemistry WebBook, a trusted source for chemical and physical data.[1][2][3][4]

Experimental Protocol: Acquiring the IR Spectrum

A typical procedure for obtaining the IR spectrum of a liquid sample like this compound involves using a Fourier Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

Methodology:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Place a small drop of this compound directly onto the ATR crystal.

-

Acquire the sample spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

Process the resulting spectrum to identify the wavenumbers of the absorption peaks.

The following diagram illustrates the general workflow for acquiring an FTIR-ATR spectrum.

References

An In-depth Technical Guide to the Mechanism of Isothiocyanate Reactions with Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isothiocyanates (ITCs) are a class of reactive compounds, both naturally occurring and synthetically derived, that play a pivotal role in fields ranging from protein chemistry to drug discovery. Their characteristic reaction with nucleophilic amino acid residues forms the basis of classical protein sequencing techniques and underlies the mechanism of action for a growing number of therapeutic agents. This guide provides a comprehensive exploration of the chemical mechanisms governing the reactions between isothiocyanates and amino acids. We will delve into the fundamental principles of reactivity, the kinetics and thermodynamics of these transformations, and the factors that influence reaction outcomes. Detailed experimental protocols for studying these reactions and characterizing the resulting adducts are provided, alongside an examination of potential side reactions. Furthermore, this guide will explore the profound implications of these reactions in proteomics and the rational design of covalent inhibitors in modern drug development.

Fundamental Principles of Isothiocyanate and Amino Acid Reactivity

The reaction between an isothiocyanate and an amino acid is a classic example of nucleophilic addition. The isothiocyanate group (-N=C=S) features an electrophilic carbon atom, a consequence of the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. This renders the carbon susceptible to attack by nucleophiles.[1]

Amino acids, the building blocks of proteins, possess a variety of nucleophilic functional groups. The primary nucleophiles are the α-amino group at the N-terminus of a peptide chain and the side chains of certain amino acids. The nucleophilicity of these groups is highly dependent on their protonation state, and therefore, the pH of the reaction medium.

The most prominent nucleophilic amino acid side chains include:

-

Cysteine: The thiol group (-SH) in the cysteine side chain is a potent nucleophile, especially in its deprotonated thiolate form (-S⁻).

-

Lysine: The ε-amino group (-NH₂) in the lysine side chain is a strong nucleophile in its unprotonated state.

-

Histidine: The imidazole ring in the histidine side chain can act as a nucleophile.

-

Serine and Threonine: The hydroxyl groups (-OH) in the side chains of serine and threonine are weaker nucleophiles but can react with isothiocyanates under certain conditions.[2]

The reactivity of these amino acid residues with isothiocyanates is influenced by their respective pKa values. A lower pKa for the conjugate acid of the nucleophilic group corresponds to a greater proportion of the more reactive, deprotonated form at a given pH.

The Edman Degradation: A Cornerstone of Protein Sequencing

The most well-documented reaction of isothiocyanates with amino acids is the Edman degradation, a powerful method for the sequential determination of the amino acid sequence of a peptide or protein from the N-terminus.[3][4] Developed by Pehr Edman, this technique relies on a three-stage cyclical process.

Mechanism of the Edman Degradation

Stage 1: Coupling

Under mildly alkaline conditions (pH 8-9), the uncharged α-amino group of the N-terminal amino acid acts as a nucleophile and attacks the electrophilic carbon of phenylisothiocyanate (PITC).[5] This addition reaction forms a phenylthiocarbamoyl (PTC) derivative of the peptide.[5] The alkaline environment is crucial to ensure the N-terminal amino group is in its deprotonated, nucleophilic state.[5]

Stage 2: Cleavage

The PTC-peptide is then treated with an anhydrous strong acid, typically trifluoroacetic acid (TFA).[6] The sulfur atom of the thiourea moiety attacks the carbonyl carbon of the first peptide bond, leading to the cleavage of the N-terminal residue as a five-membered anilinothiazolinone (ATZ) ring derivative.[6] This step leaves the remainder of the peptide chain intact.

Stage 3: Conversion and Identification

The ATZ-amino acid is selectively extracted into an organic solvent and then converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.[3] The specific PTH-amino acid can then be identified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) by comparing its retention time to that of known standards.[6] The cycle is then repeated on the shortened peptide to identify the next amino acid in the sequence.

Diagram of the Edman Degradation Workflow.

Limitations and Byproducts

While powerful, the Edman degradation has limitations. The efficiency of each cycle is not 100%, so the sequencing of long peptides (typically over 50-60 residues) becomes unreliable.[3] Furthermore, if the N-terminus of the peptide is chemically modified (e.g., acetylated), the coupling reaction with PITC cannot occur.[3]

A common byproduct of the Edman degradation is diphenylthiourea (DPTU), which is formed from the reaction of PITC with itself, particularly in the presence of trace amounts of water.[7][8] Diphenylurea (DPU) can also be formed from the oxidation of DPTU.[7] The formation of these byproducts can be minimized by using anhydrous solvents and maintaining a nitrogen atmosphere during the reaction.[7]

Reactions with Nucleophilic Amino Acid Side Chains

Beyond the N-terminal α-amino group, the nucleophilic side chains of certain amino acids are also important targets for isothiocyanates. The reactivity is highly pH-dependent, as the protonation state of the side chain dictates its nucleophilicity.

Reaction with Cysteine

The thiol group of cysteine is a particularly strong nucleophile in its thiolate form (-S⁻). The reaction of an isothiocyanate with a cysteine residue results in the formation of a dithiocarbamate adduct. This reaction is generally rapid and can occur under physiological conditions.

Reaction with Lysine

The ε-amino group of lysine is also a potent nucleophile when deprotonated. Its reaction with an isothiocyanate yields a stable thiourea derivative. While the reaction with lysine is typically slower than with cysteine, the resulting thiourea adduct is generally more stable than the dithiocarbamate formed with cysteine.[9]

pH-Dependent Selectivity

The selectivity of isothiocyanate reactions with different amino acid residues can be modulated by controlling the pH of the reaction medium. At a pH range of 6-8, the reaction with the more acidic thiol group of cysteine is favored.[10] In contrast, at a more alkaline pH (9-11), the deprotonation of the ε-amino group of lysine is enhanced, making it a more competitive nucleophile.[10]

Quantitative Data and Reaction Kinetics

The rate of reaction between isothiocyanates and amino acids is influenced by several factors, including the steric hindrance around the reactive centers and the electronic properties of both the isothiocyanate and the amino acid.

| Amino Acid Residue | Nucleophilic Group | Approximate pKa of Side Chain | General Reactivity Trend |

| Cysteine | Thiol (-SH) | 8.00 - 8.37[11][12] | Highly reactive, especially at neutral to slightly alkaline pH. |

| Lysine | ε-Amino (-NH₂) | 10.53 - 10.54[11][12] | Reactive at alkaline pH where the amino group is deprotonated. |

| Histidine | Imidazole | 6.00 - 6.10[11] | Moderately reactive, can act as a nucleophile at physiological pH. |

| N-terminus | α-Amino (-NH₂) | ~9.0-10.0 | Primary target in Edman degradation under alkaline conditions. |

| Tyrosine | Phenolic Hydroxyl (-OH) | 10.07 - 10.46[11][12] | Generally low reactivity. |

| Serine/Threonine | Aliphatic Hydroxyl (-OH) | ~13 | Very low reactivity under normal conditions. |

Note: pKa values can vary depending on the local environment within a protein.

Kinetic studies have shown that the reaction rates of isothiocyanates with amino compounds generally increase with increasing pH, corresponding to a higher concentration of the deprotonated, more nucleophilic form of the amino group.[13][14]

Experimental Protocols

General Protocol for the Synthesis of a Phenylthiocarbamoyl (PTC)-Amino Acid

This protocol describes the derivatization of a free amino acid with phenylisothiocyanate.

-

Dissolution: Dissolve the amino acid in a coupling buffer (e.g., 50 mM sodium bicarbonate, pH 9.0).

-

Derivatization: Add a molar excess of phenylisothiocyanate (PITC) to the amino acid solution.

-

Incubation: Incubate the reaction mixture at 40-50°C for 30-60 minutes.[5]

-

Extraction: Acidify the reaction mixture with a weak acid (e.g., acetic acid) and extract the PTC-amino acid with an organic solvent such as ethyl acetate.[5]

-

Analysis: The purified PTC-amino acid can be analyzed by HPLC, and its identity confirmed by mass spectrometry.[15]

Analytical Characterization of Isothiocyanate-Amino Acid Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR are powerful tools for the structural elucidation of isothiocyanate-amino acid adducts. In the ¹H NMR spectrum of a thiourea derivative, the protons attached to the nitrogen atoms typically appear as broad singlets in the range of δ 5.5-8.5 ppm.[16] In the ¹³C NMR spectrum, the thiocarbonyl carbon (C=S) gives a characteristic signal in the downfield region, typically between δ 178-184 ppm.[16]

Mass Spectrometry (MS):

Liquid chromatography-mass spectrometry (LC-MS/MS) is an indispensable technique for the identification and quantification of isothiocyanate-protein adducts.[17] In a typical bottom-up proteomics workflow, the protein of interest is digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by LC-MS/MS. The covalent modification of an amino acid residue by an isothiocyanate results in a characteristic mass shift in the peptide, which can be identified in the mass spectrum.

Workflow for the LC-MS/MS analysis of protein-isothiocyanate adducts.

Applications in Drug Development: Covalent Inhibitors

The ability of isothiocyanates to form stable covalent bonds with amino acid residues has been harnessed in the design of covalent inhibitors, a class of drugs that offer distinct advantages in terms of potency and duration of action.[18] By covalently modifying a key amino acid residue in a target protein, these inhibitors can achieve irreversible or slowly reversible inhibition.

A prominent example is sulforaphane , a naturally occurring isothiocyanate found in cruciferous vegetables. Sulforaphane exerts its chemopreventive effects by activating the Nrf2 antioxidant response pathway.[1] It achieves this by covalently modifying specific cysteine residues (notably C151) on the Keap1 protein, which is a negative regulator of Nrf2.[19][20][21] This modification leads to the release and nuclear translocation of Nrf2, which in turn upregulates the expression of cytoprotective genes.[1]

The development of isothiocyanate-based covalent inhibitors is an active area of research in oncology and other therapeutic areas.[22][23] The design of these inhibitors involves optimizing the isothiocyanate warhead for reactivity and selectivity towards the desired amino acid target within the protein of interest.

Conclusion

The reactions of isothiocyanates with amino acids are fundamental to our understanding of protein structure and function and hold immense potential for the development of novel therapeutics. From the classical Edman degradation that revolutionized protein sequencing to the targeted covalent inhibition of disease-related proteins, the unique chemistry of the isothiocyanate group continues to be a rich area of scientific exploration. A thorough understanding of the mechanisms, kinetics, and factors influencing these reactions is paramount for researchers and drug development professionals seeking to leverage this versatile chemistry in their respective fields.

References

- 1. How Does Sulforaphane Specifically Activate the Nrf2 Pathway? → Learn [pollution.sustainability-directory.com]

- 2. researchgate.net [researchgate.net]

- 3. Edman degradation - Wikipedia [en.wikipedia.org]

- 4. longdom.org [longdom.org]

- 5. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]

- 6. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]

- 7. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]

- 8. ehu.eus [ehu.eus]

- 9. researchgate.net [researchgate.net]

- 10. escholarship.org [escholarship.org]

- 11. Star Republic: Guide for Biologists [sciencegateway.org]

- 12. Amino Acids [vanderbilt.edu]

- 13. scispace.com [scispace.com]

- 14. Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Identification of phenylthiocarbamyl amino acids for compositional analysis by thermospray liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. LC/MS/MS Analysis of N-Terminal Protein Adducts with Improved Sensitivity: A Comparison of Selected Edman Isothiocyanate Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Keap1-Nrf2 Signaling: A Target for Cancer Prevention by Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Modification of keap1 cysteine residues by sulforaphane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. KEAP1 and done? Targeting the NRF2 pathway with sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Covalent Isothiocyanate Inhibitors of Macrophage Migration Inhibitory Factor as Potential Colorectal Cancer Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Isothiocyanates as Tubulin Polymerization Inhibitors-Synthesis and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enhanced Electrophilic Character of Fluorinated Phenyl Isothiocyanates: A Guide to Reactivity, Characterization, and Application

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The isothiocyanate (–N=C=S) functional group is a cornerstone of bioconjugation chemistry, prized for its ability to form stable thiourea linkages with primary amines on biomolecules. The strategic introduction of fluorine atoms to the phenyl ring of phenyl isothiocyanates dramatically enhances the electrophilicity of the central carbon atom. This guide provides a comprehensive exploration of this phenomenon, grounded in the principles of physical organic chemistry. We delve into the electronic effects of fluorination, offer quantitative analysis through Hammett relationships, and provide detailed experimental protocols for synthesis, kinetic characterization, and computational analysis. Finally, we survey the practical applications of these hyper-reactive electrophiles in drug development and chemical biology, where their enhanced reactivity enables more efficient and specific covalent modifications.

Section 1: Foundational Principles: The Isothiocyanate Group and the Influence of Fluorine

The reactivity of phenyl isothiocyanate is dictated by the electrophilic nature of the central carbon atom in the –N=C=S group. This carbon is susceptible to nucleophilic attack, most notably by the lone pair of electrons on a primary amine, initiating the formation of a stable thiourea bond.[1][2] The overall reaction rate is highly dependent on the electron density at this carbon center.

The introduction of fluorine, the most electronegative element, to the aromatic ring serves as a powerful tool to modulate this reactivity. Fluorine atoms exert a strong electron-withdrawing effect through two primary mechanisms:

-

Inductive Effect (-I): Through the sigma bond framework, fluorine's high electronegativity pulls electron density away from the aromatic ring and, consequently, from the isothiocyanate group. This effect is distance-dependent but significantly depletes electron density at the reactive carbon, making it more positive and thus more susceptible to nucleophilic attack.

-

Resonance Effect (+R): While fluorine possesses lone pairs that can theoretically donate electron density to the ring via resonance, this effect is weak for fluorine and is vastly overshadowed by its powerful inductive pull.

The net result is a significant enhancement of the isothiocyanate's electrophilic character, leading to faster and more efficient reactions with nucleophiles.[3] This predictable tuning of reactivity is a key advantage in designing covalent probes and drugs.

Section 2: Quantifying the Electrophilic Enhancement: The Hammett Relationship

To move from a qualitative understanding to a quantitative prediction of reactivity, we can employ the Hammett equation.[4] This cornerstone of physical organic chemistry provides a linear free-energy relationship that correlates reaction rates (k) and equilibrium constants (K) for reactions of substituted benzene derivatives.

The equation is expressed as: log(k/k₀) = ρσ

-

k: The rate constant for the reaction with a substituted phenyl isothiocyanate.

-

k₀: The rate constant for the unsubstituted phenyl isothiocyanate.

-

σ (Sigma): The substituent constant, which depends on the nature and position (meta or para) of the substituent (e.g., fluorine). It quantifies the electronic effect of that substituent. Electron-withdrawing groups have positive σ values.

-

ρ (Rho): The reaction constant, which indicates the sensitivity of the reaction to substituent effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, which is characteristic of reactions involving a buildup of negative charge in the transition state, such as the nucleophilic attack on an isothiocyanate.[5][6]

Fluorine's Hammett constants are positive, reflecting its electron-withdrawing nature. Therefore, the rate of reaction of a fluorinated phenyl isothiocyanate with an amine will be greater than that of the unsubstituted parent compound. The magnitude of this rate enhancement can be predicted by the σ value of the fluorine substituent(s).

Table 1: Hammett Substituent Constants (σ) for Selected Groups

| Substituent | σ_meta | σ_para |

| -H | 0.00 | 0.00 |

| -F | +0.34 | +0.06 |

| -Cl | +0.37 | +0.23 |

| -Br | +0.39 | +0.23 |

| -CF₃ | +0.43 | +0.54 |

| -NO₂ | +0.71 | +0.78 |

Data sourced from established physical organic chemistry principles.[4]

As shown in the table, a trifluoromethyl (-CF₃) group, with its three highly electronegative fluorine atoms, has a very large positive σ value, making 4-(trifluoromethyl)phenyl isothiocyanate a particularly potent electrophile.[3]

Section 3: Reaction Dynamics and Mechanistic Insights

The reaction of a phenyl isothiocyanate with a primary amine proceeds via a nucleophilic addition mechanism to form a thiourea.[1] The enhanced electrophilicity of fluorinated analogues accelerates this process without altering the fundamental pathway.

The Core Mechanism: Thiourea Formation

The reaction is initiated by the attack of the amine's nucleophilic nitrogen on the electrophilic carbon of the isothiocyanate. This forms a transient zwitterionic intermediate, which rapidly undergoes a proton transfer to yield the final, stable N,N'-disubstituted thiourea product.

Caption: Mechanism of thiourea formation.

The Critical Role of pH

The reactivity of amines is strongly pH-dependent. The attacking species is the neutral amine (R-NH₂), not its protonated ammonium form (R-NH₃⁺). Therefore, the reaction rate is significantly influenced by the pKa of the amine and the pH of the reaction medium. For aliphatic amines like the ε-amino group of lysine, which have a pKa around 10.5, the reaction is most efficient at a pH of 8.5 to 9.5, where a sufficient concentration of the reactive free amine exists.[7] At lower pH values, the amine is protonated and non-nucleophilic, stalling the reaction.

While isothiocyanates can also react with thiols (e.g., from cysteine residues) to form dithiocarbamate adducts, this reaction is generally favored at a more neutral pH (6-8). The reaction with amines is favored at alkaline pH (9-11).[8] This differential pH sensitivity can be exploited to achieve selective labeling of lysine over cysteine residues in proteins.

Section 4: A Practical Guide to Synthesis and Characterization

Validating the enhanced electrophilicity of fluorinated phenyl isothiocyanates requires robust synthetic and analytical methodologies.

Synthesis of Fluorinated Phenyl Isothiocyanates

A common and effective method for synthesizing isothiocyanates is the reaction of the corresponding primary amine with a thiocarbonyl transfer reagent like thiophosgene or phenyl chlorothionoformate.[9][10]

Experimental Protocol: Synthesis via Phenyl Chlorothionoformate

This two-step protocol is generally applicable and avoids the high toxicity of thiophosgene.[9]

-

Step 1: Formation of the O-phenyl thiocarbamate intermediate.

-

Dissolve the fluorinated aniline (1.0 eq.) and a non-nucleophilic base like triethylamine (1.2 eq.) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C in an ice bath.

-

Add phenyl chlorothionoformate (1.1 eq.) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting amine is consumed.

-

Wash the reaction mixture with dilute HCl, then with saturated NaHCO₃, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude thiocarbamate intermediate.

-

-

Step 2: Conversion to the Isothiocyanate.

-

Dissolve the crude thiocarbamate from Step 1 in a suitable solvent like dichloromethane.

-

Add powdered sodium hydroxide (2.0-3.0 eq.) to the solution.

-

Stir the suspension vigorously at room temperature for 1-3 hours. Monitor the reaction by TLC for the disappearance of the intermediate and the appearance of the isothiocyanate product.

-

Upon completion, filter the mixture to remove the solid NaOH and byproducts.

-

Concentrate the filtrate under reduced pressure. The resulting crude isothiocyanate can be purified by column chromatography or distillation.

-

Caption: Workflow for two-step isothiocyanate synthesis.

Kinetic Analysis using ¹⁹F NMR Spectroscopy

¹⁹F NMR is an exceptionally powerful tool for monitoring the kinetics of reactions involving fluorinated compounds. Its advantages include:

-

High Sensitivity: The ¹⁹F nucleus is nearly as sensitive as ¹H.[11]

-

100% Natural Abundance: No isotopic enrichment is required.

-

Large Chemical Shift Range: The chemical shift of a fluorine atom is highly sensitive to its local electronic environment, often resulting in distinct, well-resolved signals for the reactant and product.[12]

-

No Background Signal: Biological systems lack endogenous fluorinated molecules, providing a clear window for observation.[13]

Experimental Protocol: Kinetic Monitoring by ¹⁹F NMR

-

Sample Preparation:

-

Prepare a stock solution of the fluorinated phenyl isothiocyanate in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃CN).

-

Prepare a separate stock solution of the nucleophile (e.g., benzylamine) in the same solvent. A pseudo-first-order condition is recommended, using a large excess (e.g., 10-20 equivalents) of the amine.

-

In a temperature-controlled NMR spectrometer, equilibrate the isothiocyanate solution to the desired reaction temperature (e.g., 298 K).

-

-

Data Acquisition:

-

Acquire an initial ¹⁹F NMR spectrum (t=0) of the isothiocyanate solution.

-

Inject the amine solution into the NMR tube, mix rapidly, and immediately begin acquiring a series of ¹⁹F NMR spectra at regular time intervals.

-

-

Data Analysis:

-

Integrate the signal corresponding to the fluorine atom(s) on the reactant isothiocyanate and the signal for the corresponding fluorine(s) on the thiourea product in each spectrum.

-

Plot the concentration of the reactant (or product) versus time.

-

Fit the data to the appropriate rate law (e.g., a first-order exponential decay for pseudo-first-order conditions) to extract the observed rate constant (k_obs). The second-order rate constant (k) can then be calculated by dividing k_obs by the concentration of the amine.

-

Computational Analysis

Computational chemistry offers a predictive framework for assessing electrophilicity before embarking on synthesis.

Protocol: Molecular Electrostatic Potential (MEP) Mapping

-

Structure Optimization: Build the 3D structures of various fluorinated phenyl isothiocyanates (e.g., 4-fluorophenyl isothiocyanate, 4-trifluoromethylphenyl isothiocyanate) and the parent phenyl isothiocyanate using computational chemistry software.

-

Calculation: Perform a geometry optimization followed by a frequency calculation using a suitable level of theory (e.g., DFT with a basis set like B3LYP/6-31G*).

-

MEP Map Generation: Generate the Molecular Electrostatic Potential (MEP) map for each optimized structure. The MEP map visualizes the electrostatic potential on the electron density surface of the molecule.

-

Analysis: Analyze the MEP maps. Regions of positive potential (typically colored blue) indicate electron-deficient areas that are susceptible to nucleophilic attack. A more intense blue color on the isothiocyanate carbon of the fluorinated analogues compared to the parent compound provides a clear visual and quantitative confirmation of enhanced electrophilicity.[14]

Section 5: Applications in Advanced Bioconjugation and Drug Development

The finely-tuned, high reactivity of fluorinated phenyl isothiocyanates makes them superior reagents for a range of applications.

-

Fluorescent Labeling: Analogous to the classic fluorescein isothiocyanate (FITC), novel fluorophores functionalized with a fluorinated phenyl isothiocyanate group can achieve faster and more complete labeling of antibodies and other proteins, even at lower reagent concentrations.[15][16] This is particularly valuable when working with sensitive proteins that may be damaged by long reaction times or high pH.

-

Antibody-Drug Conjugates (ADCs): The stability of the thiourea linkage is critical for ADCs. The enhanced reactivity of fluorinated isothiocyanates allows for efficient conjugation of cytotoxic payloads to monoclonal antibodies under mild conditions, improving the therapeutic window of the resulting conjugate.[17]

-

Covalent Inhibitors: In drug discovery, isothiocyanates can be used as electrophilic warheads to form covalent bonds with nucleophilic residues (e.g., lysine) in a target protein's active site, leading to irreversible inhibition.[18][19] Fluorination provides a rational strategy to increase the reaction rate, allowing for lower effective doses and potentially improving target engagement kinetics.

Caption: Applications of enhanced electrophilicity.

Conclusion

The strategic fluorination of phenyl isothiocyanates is a powerful and predictable method for enhancing their electrophilic character. This enhancement, which can be quantified through Hammett analysis and visualized computationally, translates directly to increased reaction rates with biological nucleophiles. For researchers in drug development and chemical biology, this provides a critical advantage, enabling the creation of more efficient bioconjugation reagents, more potent covalent inhibitors, and more robustly constructed antibody-drug conjugates. The detailed synthetic and analytical protocols provided in this guide offer a practical framework for harnessing the unique properties of these valuable chemical tools.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. web.viu.ca [web.viu.ca]

- 6. web.viu.ca [web.viu.ca]

- 7. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]

- 10. chemicalpapers.com [chemicalpapers.com]

- 11. 19F NMR: a valuable tool for studying biological events - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 12. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Near IR emitting isothiocyanato-substituted fluorophores: their synthesis and bioconjugation to monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Computational and Biochemical Studies of Isothiocyanates as Inhibitors of Proteasomal Cysteine Deubiquitinases in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Chemical Aspects of Biological Activity of Isothiocyanates and Indoles, the Products of Glucosinolate Decomposition - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 2,4-Difluorophenyl Isothiocyanate

Abstract: 2,4-Difluorophenyl isothiocyanate (CAS: 141106-52-7) is a pivotal fluorinated building block in modern medicinal chemistry and organic synthesis.[1][2][3] Its utility in creating novel pharmaceutical candidates and agrochemicals is largely dictated by its physicochemical properties, particularly its solubility in various solvent systems and its stability under diverse reaction and storage conditions.[4] This guide provides a comprehensive technical overview of these critical parameters, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals. We will explore the compound's solubility profile, delve into the mechanisms governing its stability, and present self-validating methodologies for its characterization.

Introduction: The Role of a Reactive Intermediate

This compound is an aromatic isothiocyanate whose reactivity is enhanced by the presence of two electron-withdrawing fluorine atoms on the phenyl ring. The isothiocyanate functional group (-N=C=S) is a potent electrophile, making the compound an invaluable reagent for forming thioureas, thioamides, and other sulfur- and nitrogen-containing heterocycles through reactions with nucleophiles.[4][5] This inherent reactivity, however, also defines its nature as a sensitive intermediate that requires careful handling.[6][7] Understanding the interplay between its solubility and stability is paramount for designing robust synthetic routes, ensuring reproducible experimental outcomes, and defining appropriate storage conditions.

Key Physicochemical Properties

A summary of the essential physicochemical properties of this compound is provided below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 141106-52-7 | [4] |

| Molecular Formula | C₇H₃F₂NS | [4] |

| Molecular Weight | 171.17 g/mol | [8] |

| Appearance | Colorless to light yellow/orange clear liquid | [4][9] |

| Density | 1.349 g/mL at 25 °C | [10][11] |

| Boiling Point | 46-48 °C at 0.5 mmHg | [10][11] |

| Refractive Index | n20/D 1.5940 - 1.5980 | [4] |

| Sensitivity | Moisture Sensitive, Hygroscopic | [9] |

Solubility Profile

The solubility of a reagent is a critical factor that dictates solvent choice for chemical reactions, purification, and analytical characterization. The fluorine substituents on this compound not only influence its reactivity but also enhance its solubility in many common organic solvents.[4]

Qualitative Solubility Data

The following table summarizes the qualitative solubility of this compound in a range of common laboratory solvents. This data is essential for selecting appropriate solvent systems for synthesis and analysis.

| Solvent | Solubility Classification |

| N,N-Dimethylformamide (DMF) | Very Soluble |

| Methanol | Soluble |

| Glacial Acetic Acid | Sparingly Soluble |

| Chloroform | Very Slightly Soluble |

| Water | Practically Insoluble |

| Source: Echemi[10] |

Causality Behind Solubility: The "like dissolves like" principle is a guiding factor here.[12] The compound's moderate polarity allows for good solubility in polar aprotic solvents like DMF and polar protic solvents like methanol. Its insolubility in water is expected for a neutral organic molecule of its size. The fluorine atoms increase the molecule's overall polarity compared to non-fluorinated analogs, contributing to its enhanced solubility in organic media.[4]

Experimental Protocol: Qualitative Solubility Assessment

This protocol provides a systematic approach to determine the solubility of a compound like this compound across a range of solvents, including aqueous acidic and basic solutions, to infer the presence of ionizable functional groups.[13][14]

Materials:

-

This compound

-

Small test tubes

-

Graduated cylinders or pipettes

-

Solvents: Deionized Water, Diethyl Ether, 5% NaOH (aq), 5% NaHCO₃ (aq), 5% HCl (aq), Concentrated H₂SO₄

-

Vortex mixer or spatula for agitation

Procedure:

-

Initial Solvent Test:

-

To a small, clean test tube, add approximately 20-30 mg of this compound (or ~20 µL if handled as a liquid).

-

Add 1 mL of the first solvent (e.g., water) in portions.

-

After each addition, shake the tube vigorously for 30-60 seconds.[15]

-

Observe carefully. Classify as "soluble" (dissolves completely), "partially soluble," or "insoluble."[12][13]

-

-

Acid-Base Solubility Tests:

-

If the compound is determined to be insoluble in water, use fresh samples to test its solubility in 5% NaOH and 5% HCl. Vigorous shaking is essential.[16]

-

Rationale: Solubility in 5% NaOH suggests an acidic functional group, while solubility in 5% HCl indicates a basic functional group (like an amine).[14] this compound is a neutral compound and is not expected to dissolve in these aqueous solutions.

-

-

Strong Acid Test:

-

If the compound is insoluble in water, dilute acid, and dilute base, test its solubility in cold, concentrated sulfuric acid. This test should be performed with extreme caution in a fume hood.

-

Rationale: Solubility in concentrated H₂SO₄ is characteristic of compounds containing atoms with lone-pair electrons (like oxygen or nitrogen) or π-bonds (alkenes, aromatics), which can be protonated by the strong acid.[14]

-

-

Organic Solvent Test:

-

Repeat Step 1 with a common nonpolar organic solvent like diethyl ether or hexane to confirm its lipophilicity.

-

Stability and Reactivity Profile

Isothiocyanates are classified as reactive intermediates, meaning they are typically generated and consumed in multi-step reaction sequences and are not intended for indefinite storage without degradation.[6][7][17] The stability of this compound is primarily influenced by its susceptibility to hydrolysis, thermal decomposition, and reaction with nucleophiles.

Hydrolytic Stability

The most significant factor affecting the stability of this compound is its sensitivity to moisture.[9] The electrophilic carbon atom of the isothiocyanate group is susceptible to nucleophilic attack by water.

-

Mechanism: The hydrolysis of aryl isothiocyanates in aqueous media proceeds via nucleophilic attack of water on the central carbon atom, followed by a series of proton transfers and rearrangements.[18] This ultimately leads to the cleavage of the C=S and C=N bonds, releasing carbon dioxide and hydrogen sulfide, and forming the corresponding primary amine, 2,4-difluoroaniline. This amine can then react with another molecule of the isothiocyanate to form a stable N,N'-disubstituted thiourea. This degradation pathway is analogous to that observed for other isothiocyanates.[19][20]

-

Effect of pH: Hydrolysis can be accelerated under both acidic and alkaline conditions.[19] Therefore, it is crucial to avoid contact with aqueous acids and bases during storage and handling.

Thermal Stability

-

Storage Recommendation: The recommended storage condition is refrigeration at 2-8 °C.[4] This minimizes thermal energy, slowing the rate of any potential degradation reactions and ensuring the compound's purity over time.

Reactivity with Nucleophiles

The primary utility of this compound stems from its controlled reaction with nucleophiles. This same reactivity dictates its primary instability pathway in a non-inert chemical environment.

-

Mechanism: The carbon atom of the -N=C=S group is highly electrophilic and readily attacked by a wide range of nucleophiles.[5]

-

Amines (R-NH₂): React to form N,N'-disubstituted thioureas. This is one of the most common applications.

-

Alcohols (R-OH): React to form thiocarbamates.

-

Thiols (R-SH): React to form dithiocarbamates.

-

-

Implications for Handling: Due to this high reactivity, this compound is incompatible with strong oxidizing agents, acids, bases, alcohols, and amines.[23] It should be handled in an inert atmosphere (e.g., under nitrogen or argon) whenever possible, especially when reactions require anhydrous conditions.

Caption: Key reactivity pathways of this compound.

Methodologies for Stability Assessment

Evaluating the stability of a reactive compound is crucial for establishing its shelf-life and defining compatible reaction conditions. A kinetic study using a chromatographic method is the standard approach.[24][25]

Experimental Protocol: Kinetic Stability Assessment via HPLC

This protocol outlines a method to quantify the degradation of this compound over time under specific stress conditions (e.g., elevated temperature or in a specific solvent).

Objective: To determine the rate of degradation of this compound by monitoring its concentration over time using High-Performance Liquid Chromatography (HPLC).

Materials & Equipment:

-

This compound

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18 reverse-phase)

-

Solvent for stock solution (e.g., Acetonitrile, HPLC grade)

-

Incubation medium (solvent or buffer to be tested)

-

Thermostated incubator or water bath

-

Autosampler vials

Procedure:

-

Preparation of Standard Stock Solution:

-

Accurately prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile). This solution should be kept cold and used to prepare calibration standards.

-

-

HPLC Method Development:

-

Develop an HPLC method capable of separating the parent compound from potential degradation products (e.g., 2,4-difluoroaniline). A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water is a common starting point.

-

Establish a calibration curve by injecting known concentrations of the standard solution to ensure a linear detector response.

-

-

Initiation of Stability Study (Time Zero):

-

Add a precise volume of the stock solution to the pre-warmed incubation medium (e.g., a buffered aqueous solution or organic solvent) to achieve the desired starting concentration. Mix thoroughly.

-

Immediately withdraw the first sample (t=0), quench the reaction if necessary (e.g., by diluting in cold mobile phase), and transfer to an HPLC vial.

-

-

Incubation and Sampling:

-

Place the reaction mixture in a thermostated environment (e.g., 40 °C).

-

Withdraw aliquots at predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours). Each aliquot should be immediately quenched and prepared for analysis.[26]

-

-

Analysis:

-

Analyze all samples by the developed HPLC method.

-

-

Data Interpretation:

-

Quantify the peak area of this compound at each time point.

-

Plot the concentration of the compound versus time. The rate of degradation can be determined from the slope of this line, allowing for the calculation of the compound's half-life under the tested conditions.

-

Caption: Experimental workflow for assessing kinetic stability.

Conclusion

This compound is a highly valuable, yet reactive, synthetic intermediate. Its favorable solubility in a range of organic solvents makes it versatile for various synthetic applications.[4] However, its utility is intrinsically linked to an understanding of its instability, particularly its sensitivity to moisture, which leads to hydrolysis.[9][18] The compound's electrophilic nature also makes it reactive towards a host of nucleophiles, a property that is exploited in synthesis but necessitates careful handling and storage to prevent unwanted side reactions.[5] By employing the principles and protocols outlined in this guide, researchers can effectively manage the solubility and stability challenges associated with this compound, leading to more efficient, predictable, and successful scientific outcomes. Adherence to recommended storage conditions—refrigerated (2-8 °C) and under a dry, inert atmosphere—is critical to preserving its integrity and ensuring its efficacy in the laboratory.[4][23]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound CAS#: 141106-52-7 [amp.chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. 5.6. Reactive intermediates | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 7. wiley.com [wiley.com]

- 8. echemi.com [echemi.com]

- 9. ruifuchem.com [ruifuchem.com]

- 10. echemi.com [echemi.com]

- 11. This compound | 141106-52-7 [chemicalbook.com]

- 12. chem.ws [chem.ws]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. www1.udel.edu [www1.udel.edu]

- 15. saltise.ca [saltise.ca]

- 16. scribd.com [scribd.com]

- 17. Reactive intermediates in organic chemistry : structure, mechanism, and reactions in SearchWorks catalog [searchworks.stanford.edu]

- 18. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 19. lib3.dss.go.th [lib3.dss.go.th]

- 20. datapdf.com [datapdf.com]

- 21. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. fishersci.com [fishersci.com]

- 24. mdpi.com [mdpi.com]

- 25. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 26. thaiscience.info [thaiscience.info]

A Senior Application Scientist's Guide to 2,4-Difluorophenyl Isothiocyanate in Modern Research

Foreword: Beyond the Reagent Bottle

In the landscape of modern chemical research, certain molecules distinguish themselves not by their complexity, but by their profound utility and versatility. 2,4-Difluorophenyl isothiocyanate is one such compound. To the uninitiated, it is a mere fluorinated building block; to the seasoned researcher, it is a key that unlocks a vast potential in drug discovery, chemical biology, and materials science.[1][2] This guide is crafted not as a simple catalog of reactions, but as a technical deep-dive into the why and how of its application. We will explore the nuanced reactivity imparted by its unique electronic structure and provide actionable protocols grounded in established science, empowering you to leverage this potent synthon in your own research endeavors.

The Chemical Core: Understanding Reactivity and Properties

This compound (C₇H₃F₂NS) is a colorless to pale yellow liquid characterized by the potent electrophilicity of its isothiocyanate (-N=C=S) group.[3][4] The strategic placement of two highly electronegative fluorine atoms on the phenyl ring is the cornerstone of its utility.

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 141106-52-7 | [4] |

| Molecular Weight | 171.17 g/mol | [5] |

| Boiling Point | 46-48 °C at 0.5 mmHg | [5][6] |

| Density | 1.349 g/mL at 25 °C | [5][6] |

| Refractive Index | n20/D 1.598 | [5][6] |

The Fluorine Advantage: The two fluorine atoms exert a strong electron-withdrawing inductive effect on the aromatic ring. This effect propagates to the isothiocyanate moiety, significantly increasing the partial positive charge on the central carbon atom. This heightened electrophilicity makes it exceptionally reactive towards a wide range of nucleophiles, most notably primary and secondary amines.[1][3] This predictable and robust reactivity is the foundation for its primary application: the synthesis of N,N'-disubstituted thioureas.[7]

Application I: A Cornerstone in Medicinal Chemistry & Drug Discovery

The thiourea scaffold is a privileged structure in medicinal chemistry, recognized for its ability to form critical hydrogen bonds with biological targets and for its diverse pharmacological activities.[8][9][10] this compound serves as a premier starting material for accessing novel thiourea derivatives.

Synthesis of Bioactive Thiourea Derivatives

The reaction between this compound and a primary amine is a highly efficient method for generating N-(2,4-difluorophenyl)-N'-substituted thioureas. This reaction is typically rapid, high-yielding, and tolerant of a wide variety of functional groups on the amine counterpart.[7][11]

Workflow: Synthesis of a Thiourea Derivative

Below is a generalized workflow for the synthesis of a novel thiourea compound, a critical first step in a drug discovery cascade.

References

- 1. chemimpex.com [chemimpex.com]

- 2. ruifuchem.com [ruifuchem.com]

- 3. CAS 141106-52-7: this compound [cymitquimica.com]

- 4. B20204.06 [thermofisher.com]

- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. This compound | 141106-52-7 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. researchgate.net [researchgate.net]

- 11. sioc.cas.cn [sioc.cas.cn]

2,4-Difluorophenyl isothiocyanate molecular weight and formula

An In-Depth Technical Guide to 2,4-Difluorophenyl Isothiocyanate: Properties, Synthesis, and Applications

Executive Summary: this compound (C₇H₃F₂NS) is a specialized aromatic organosulfur compound that has emerged as a valuable and versatile reagent in advanced chemical synthesis. With a molecular weight of approximately 171.17 g/mol , its chemical identity is defined by a phenyl ring substituted with two fluorine atoms and a highly reactive isothiocyanate functional group (-N=C=S). The electron-withdrawing nature of the fluorine atoms significantly enhances the electrophilicity of the isothiocyanate carbon, making it a potent building block for the construction of complex molecules. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic signature, a detailed synthesis protocol, mechanistic insights into its reactivity, and its applications in medicinal chemistry and materials science.

Chemical Identity and Physicochemical Properties

Structure and Identifiers

The structure consists of an isothiocyanate group attached to the 1-position of a 2,4-difluorinated benzene ring. This arrangement is key to its reactivity profile.

-

IUPAC Name : 2,4-difluoro-1-isothiocyanatobenzene[1]

-

CAS Number : 141106-52-7[1]

-

Molecular Formula : C₇H₃F₂NS[1]

-

Synonyms : Isothiocyanic acid 2,4-difluorophenyl ester, 2,4-Difluoro-1-isothiocyanatobenzene[2][3]

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below. These properties are critical for its use in experimental design, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source(s) |

| Molecular Weight | 171.17 g/mol | [1][2][3][4] |

| Exact Mass | 170.99542660 Da | [1] |

| Appearance | Colorless to light yellow/orange clear liquid | [2][3] |

| Density | 1.349 g/mL at 25 °C | [3][4][5] |

| Boiling Point | 86 °C at 8 mmHg; 46-48 °C at 0.5 mmHg | [4][5] |

| Refractive Index (n²⁰/D) | 1.5940 - 1.5980 | [4][5] |

| Flash Point | 199 °F (92.8 °C) | [4] |

| XLogP3 | 3.5 | [1] |

| Sensitivity | Moisture sensitive | [3][5] |

Spectroscopic Characterization

Proper characterization is essential to confirm the identity and purity of the reagent.

-

Infrared (IR) Spectroscopy : The most prominent feature in the IR spectrum of an isothiocyanate is the strong and characteristically broad absorption band corresponding to the asymmetric stretching vibration of the -N=C=S group. This band typically appears in the 2000–2200 cm⁻¹ region[6][7]. An ATR-IR spectrum is available in the PubChem database for reference[1].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H-NMR : The spectrum is expected to show complex multiplets in the aromatic region (approx. 7.0-7.5 ppm) due to the three protons on the difluorophenyl ring, which will exhibit coupling to each other as well as to the two fluorine atoms.

-

¹³C-NMR : The spectrum will show signals for the seven carbon atoms. The six aromatic carbons will appear in the typical downfield region (approx. 110-165 ppm), with their chemical shifts and multiplicities influenced by C-F coupling. The carbon of the isothiocyanate group is notable for its broad signal, often appearing around 130-133 ppm. This broadening is due to quadrupolar relaxation caused by the adjacent nitrogen atom, which can sometimes make the signal difficult to observe (a "near-silent" carbon).

-

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry will show a molecular ion peak (M⁺) at an m/z of approximately 171[1]. A major fragment is typically observed at m/z 139, corresponding to the loss of the sulfur atom ([M-S]⁺)[1].

Synthesis and Manufacturing

Underlying Principle

The most established route for synthesizing aryl isothiocyanates is the conversion of the corresponding primary aromatic amine[8][9]. For this compound, the starting material is 2,4-difluoroaniline. The classical and robust method involves a two-step, one-pot process: first, the formation of a dithiocarbamate salt, followed by desulfurization to yield the final product[9][10].

Detailed Experimental Protocol

This protocol is adapted from the well-established procedure for phenyl isothiocyanate synthesis published in Organic Syntheses[10].

Step 1: Formation of Ammonium 2,4-difluorophenyldithiocarbamate

-

In a round-bottomed flask equipped with a mechanical stirrer and placed in an ice-salt bath (0-10 °C), combine carbon disulfide (1.2 equivalents) and concentrated aqueous ammonia (2.2 equivalents).

-

While stirring vigorously, add 2,4-difluoroaniline (1.0 equivalent) dropwise over 20-30 minutes, ensuring the temperature remains below 10 °C to prevent the loss of ammonia.

-

Continue stirring in the cooling bath for an additional 30-60 minutes after the addition is complete. A precipitate of the ammonium dithiocarbamate salt will form.

Step 2: Decomposition to this compound

-

Dissolve the dithiocarbamate salt mixture from Step 1 in water.

-

In a separate flask, prepare a solution of a desulfurizing agent, such as lead(II) nitrate (1.0 equivalent), in water.

-

Slowly add the lead(II) nitrate solution to the stirred dithiocarbamate solution at room temperature. A heavy, dark precipitate of lead sulfide will form immediately.

-

Set up the apparatus for steam distillation. Steam distill the reaction mixture to isolate the crude this compound.

-

Separate the oily product from the aqueous distillate using a separatory funnel.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or CaCl₂), filter, and purify by vacuum distillation to yield the final product.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Mechanistic Insights

Electrophilicity of the Isothiocyanate Moiety

The -N=C=S functional group is a heterocumulene, characterized by a central carbon atom that is highly electrophilic. This reactivity is further amplified in this compound due to the strong inductive electron-withdrawing effects (-I effect) of the two fluorine atoms on the phenyl ring. These substituents pull electron density away from the isothiocyanate group, making the central carbon even more susceptible to attack by nucleophiles.

Core Reaction: Nucleophilic Addition to form Thioureas

The archetypal reaction of isothiocyanates is their addition reaction with primary or secondary amines to form N,N'-disubstituted or N,N,N'-trisubstituted thioureas, respectively[11]. This reaction is highly efficient and forms the basis of its utility in medicinal chemistry for linking molecular fragments. The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the central carbon of the isothiocyanate.

General Reaction Mechanism Diagram

Caption: Mechanism of thiourea formation from an isothiocyanate and an amine.

Applications in Research and Development

Role as a Key Building Block in Medicinal Chemistry

The primary application of this compound is as a versatile electrophilic building block for synthesizing molecules with potential biological activity. The thiourea linkage it forms is a common structural motif in pharmacologically active compounds. It has been used in the synthesis of various hydrazinecarbothioamides, which are investigated for a range of therapeutic targets[2][12]. The difluorophenyl moiety is often incorporated into drug candidates to enhance metabolic stability and improve pharmacokinetic properties such as membrane permeability and binding affinity.

Application in Materials Science